molecular formula C18H16N2O3 B3154901 6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol CAS No. 787543-07-1

6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol

Cat. No.: B3154901
CAS No.: 787543-07-1
M. Wt: 308.3 g/mol
InChI Key: WCGSHYCCXQCRIA-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with a pyrimido[2,1-a]isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the subsequent construction of the pyrimido[2,1-a]isoindole framework. One common approach involves the use of Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(12-6-7-15-16(10-12)23-11-22-15)14-5-2-1-4-13(14)17-19-8-3-9-20(17)18/h1-2,4-7,10,21H,3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGSHYCCXQCRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol
Reactant of Route 2
Reactant of Route 2
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol
Reactant of Route 3
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol
Reactant of Route 4
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol
Reactant of Route 5
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol
Reactant of Route 6
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol

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